
2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid
Übersicht
Beschreibung
“2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” is a carboxylic acid . Its molecular formula is C10H12O3 .
Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” consists of a benzene ring with two methyl groups and one hydroxyl group attached. An acetic acid group is also attached to the benzene ring .Physical And Chemical Properties Analysis
“2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” is a solid at room temperature . Other physical and chemical properties such as density, boiling point, and refractive index have not been determined .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
The compound is used in organic synthesis, particularly in the formation of Thia-Michael addition compounds . The precursor is synthesized by the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst .
Antimicrobial Efficacy
The compound has been evaluated for its in vitro antibacterial and antifungal activity . The antimicrobial efficacy is determined by the zone of inhibition and minimal inhibitory concentration .
Antioxidant Property
The compound is also evaluated for its antioxidant property by 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay .
Molecular Docking
In order to determine the molecular interactions with the bacterial enzyme, the compound is further docked into the active site of the MurB protein of Staphylococcus aureus .
Intermediate in Agrochemicals and Dyestuffs
The compound plays an important role as an intermediate in agrochemicals and dyestuffs .
Preparation of Mexiletine Derivatives
Wirkmechanismus
Mode of Action
It’s known that the compound has antioxidant properties . It’s possible that it interacts with its targets to neutralize free radicals, thereby preventing oxidative damage.
Biochemical Pathways
Given its antioxidant properties , it may be involved in pathways related to oxidative stress and cellular defense mechanisms.
Result of Action
Given its antioxidant properties , it may help protect cells from oxidative damage, which could have various downstream effects on cellular function and health.
Eigenschaften
IUPAC Name |
2-(4-hydroxy-3,5-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-3-8(5-9(11)12)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINPNKCWFHYQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588001 | |
| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid | |
CAS RN |
1989-73-7 | |
| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


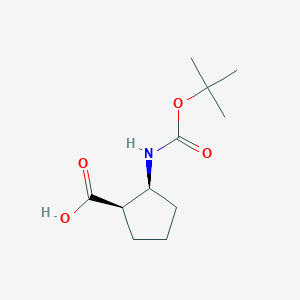
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)

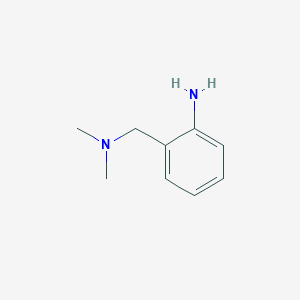
![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)

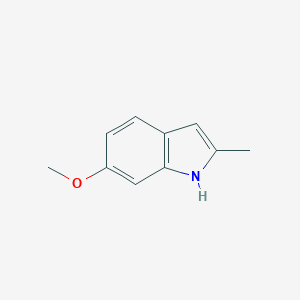
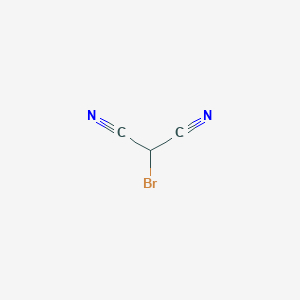
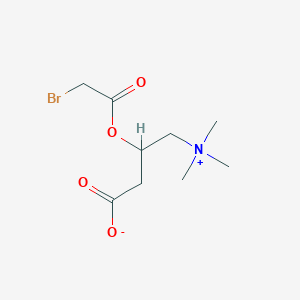
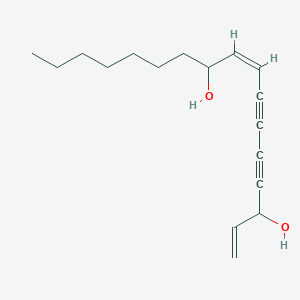

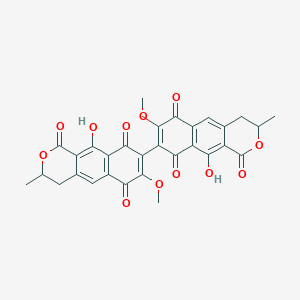
![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)